molecular formula C21H14O5 B5608380 (6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate

(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate

Cat. No.: B5608380
M. Wt: 346.3 g/mol
InChI Key: WLGJUQNNFDPNDK-UHFFFAOYSA-N
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Description

(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate is a compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis. The structure of this compound includes a benzo[c]chromen core with a phenoxyacetate group attached, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate typically involves multi-step reactions. One common method includes the reaction of 6-oxo-6H-benzo[c]chromen-3-yl with phenoxyacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxyacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzo[c]chromen derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-6H-benzo[c]chromen-3-yl phenoxyacetate
  • Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
  • [(6-Oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Uniqueness

(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c22-20(13-24-14-6-2-1-3-7-14)25-15-10-11-17-16-8-4-5-9-18(16)21(23)26-19(17)12-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJUQNNFDPNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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